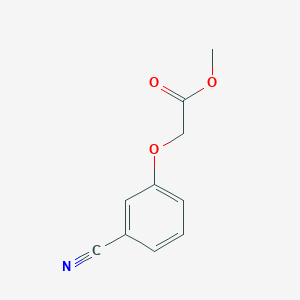

Methyl 2-(3-cyanophenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLWGYQPXUDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

3-Cyanophenol is deprotonated by a strong base like potassium carbonate (K₂CO₃), generating a phenoxide ion. This ion attacks the electrophilic carbon of methyl chloroacetate in an Sₙ2 mechanism, displacing chloride and forming the desired ester. The reaction typically proceeds at elevated temperatures (50–80°C) for 2–4 hours, with yields exceeding 80% under optimized conditions.

Example Protocol

-

Reagents :

-

Procedure :

-

Dissolve 3-cyanophenol (10.0 g, 84 mmol) and K₂CO₃ (23.2 g, 168 mmol) in 50 mL DMF under nitrogen.

-

Add methyl chloroacetate (9.2 g, 84 mmol) dropwise at room temperature.

-

Heat the mixture to 50°C for 3 hours, monitoring completion via thin-layer chromatography (TLC).

-

Quench with ice water, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography (hexane/ethyl acetate 4:1) to obtain a colorless oil.

-

Optimization and Challenges

-

Solvent Selection : DMF outperforms THF or acetonitrile due to its high polarity, which stabilizes ionic intermediates.

-

Base Stoichiometry : Excess base (2.0 equiv) ensures complete deprotonation of 3-cyanophenol, minimizing side reactions.

-

Temperature Control : Prolonged heating above 60°C risks cyanohydrin formation or ester hydrolysis.

Transesterification of 2-(3-Cyanophenoxy)acetic Acid

An alternative route involves transesterification of 2-(3-cyanophenoxy)acetic acid with methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA). While less common, this method is advantageous when the free acid is readily available.

Procedure and Yield

-

Reagents :

-

2-(3-Cyanophenoxy)acetic acid (1.0 equiv)

-

Methanol (excess)

-

H₂SO₄ (1% w/w)

-

-

Steps :

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Transesterification |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Purity | >95% (GC-MS) | 90–92% |

| Reaction Time | 3–4 hours | 6–8 hours |

| Cost Efficiency | High | Moderate |

| Scalability | Industrial-friendly | Lab-scale only |

The nucleophilic substitution method is preferred for large-scale synthesis due to shorter reaction times and higher yields.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) reveals a single peak at retention time 12.3 min (m/z 191 [M⁺]), confirming the absence of unreacted 3-cyanophenol or methyl chloroacetate.

Industrial Applications and Derivatives

This compound serves as a precursor to fungicides (e.g., azoxystrobin analogs) and nonsteroidal anti-inflammatory drugs (NSAIDs). Its cyano group enables further functionalization via hydrolysis to amides or reduction to amines .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(3-cyanophenoxy)acetate can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: 2-(3-cyanophenoxy)acetic acid.

Reduction: Methyl 2-(3-aminophenoxy)acetate.

Substitution: Various substituted phenoxyacetates depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

1.1 Antimicrobial Agents

Methyl 2-(3-cyanophenoxy)acetate has been investigated as a precursor in the synthesis of antimicrobial agents. For instance, derivatives of this compound have shown promising activity against various bacterial strains, including Clostridium difficile and Enterococcus faecium. The structure-activity relationship (SAR) studies indicate that modifications to the cyanophenyl group can enhance antimicrobial potency .

1.2 Development of Fungicides

This compound is also relevant in the formulation of fungicides, such as Azoxystrobin, which is derived from similar chemical structures. Azoxystrobin has demonstrated effective protectant and curative properties against a range of plant pathogens. The synthesis of this compound allows for the development of new derivatives with improved efficacy and safety profiles in agricultural applications .

Pharmaceutical Applications

2.1 Drug Design

this compound serves as a scaffold in drug design due to its ability to interact with biological targets. Research has shown that compounds based on this structure can modulate the activity of proteins involved in oxidative stress responses, making them potential candidates for treating diseases associated with oxidative damage .

2.2 Targeting Keap1-Nrf2 Pathway

Studies have highlighted the role of small molecules derived from this compound in targeting the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Compounds that bind to Keap1 can activate Nrf2, leading to increased expression of antioxidant proteins .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| This compound | 6 | C. difficile | |

| Azoxystrobin | 0.5 | Various fungi | |

| Modified derivative A | 4 | E. faecium |

Table 2: Synthesis Pathways

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Alkylation | Sodium hydride, bromoethyl methyl ether | 85 |

| Protection Group Removal | Acidic conditions | 90 |

| Final Cyclization | TMAH in aromatic solvent | 75 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of compounds derived from this compound against C. difficile. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to standard treatments, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Agricultural Application

Research on Azoxystrobin revealed its effectiveness as a systemic fungicide, with studies demonstrating significant reductions in fungal infections in crops treated with formulations containing derivatives of this compound. The compound's mode of action involves disrupting fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyanophenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds or participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 2-(3-cyanophenoxy)acetate

- Structural Difference : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.

- Synthesis : Synthesized via nucleophilic substitution using 3-hydroxybenzonitrile, K₂CO₃, and ethyl bromoacetate under reflux, yielding 41% .

- Key Data: Molecular Formula: C₁₁H₁₁NO₃ (vs. C₁₀H₉NO₃ for methyl ester). NMR (¹H): δ 7.50–7.31 (aromatic protons), δ 4.89 (acetate -CH₂-), δ 4.18 (ethyl -CH₂-) .

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate

- Structural Difference : Additional chloro (-Cl) substituent at the 5-position.

- Key Data: Molecular Formula: C₁₁H₁₀ClNO₃. SMILES: Cl-substituted aromatic ring with cyano and ester groups .

- Chlorine also adds steric bulk, which may influence binding in biological systems.

Methyl 2-(3-aminophenoxy)acetate

- Structural Difference: Amino (-NH₂) group instead of cyano (-CN).

- Key Data: Molecular Formula: C₉H₁₁NO₃. SMILES: COC(=O)COC₁=CC=CC(=C₁)N .

- Impact of Amino Group: The electron-donating -NH₂ group deactivates the aromatic ring differently, reducing electrophilic substitution reactivity. Increased basicity allows for salt formation (e.g., hydrochloride salts in ).

Methyl amino(3-fluorophenyl)acetate hydrochloride

- Structural Difference : Fluorine (-F) substituent and hydrochloride salt.

- Key Data: Molecular Formula: C₉H₁₀FNO₂·HCl. SMILES: Fluorine at 3-position with methyl ester and amine hydrochloride .

- Impact of Fluorine : The strong electronegativity of fluorine alters electronic distribution and enhances metabolic stability. The hydrochloride salt improves water solubility.

Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Methyl 2-(3-cyanophenoxy)acetate | C₁₀H₉NO₃ | 191.19 g/mol | -CN, -COOCH₃ |

| Ethyl 2-(3-cyanophenoxy)acetate | C₁₁H₁₁NO₃ | 205.21 g/mol | -CN, -COOCH₂CH₃ |

| Ethyl 2-(3-chloro-5-cyanophenoxy)acetate | C₁₁H₁₀ClNO₃ | 239.66 g/mol | -CN, -Cl, -COOCH₂CH₃ |

| Methyl 2-(3-aminophenoxy)acetate | C₉H₁₁NO₃ | 181.19 g/mol | -NH₂, -COOCH₃ |

Biological Activity

Methyl 2-(3-cyanophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

This compound can be synthesized through various chemical reactions, typically involving the reaction of cyanophenol derivatives with methyl acetate. The synthesis often employs catalysts such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures, yielding a variety of substituted furoates with significant yields (69-83%) depending on the specific conditions and substituents used .

Table 1: Synthesis Overview

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 69-80% | K2CO3 in DMF at 60°C |

| Benzofuro derivatives | 67-83% | t-BuOK in DMF at 65°C |

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the cyanophenyl group is thought to enhance this activity, possibly through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory properties of related compounds. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by chronic inflammation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against HepG2 and MCF7 cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds have shown IC50 values below 30 μg/mL, which is considered active according to National Cancer Institute standards .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) | Activity Level |

|---|---|---|

| HepG2 | <30 | Active |

| MCF7 | <30 | Active |

| A549 | >50 | Moderate |

Case Studies and Research Findings

A notable study evaluated the metabolomic profiles and cytotoxic activities of extracts containing similar compounds. The findings indicated that specific structural modifications could enhance biological activity, paving the way for designing more potent derivatives . Furthermore, another research effort focused on synthesizing carbonyl-containing analogs that demonstrated high binding affinity for sigma receptors, suggesting potential roles in neurological disorders and cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(3-cyanophenoxy)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 3-cyanophenol with methyl bromoacetate in acetone under reflux, using a base like K₂CO₃ to deprotonate the phenol and facilitate ester formation. Alternatively, esterification of 3-cyanophenoxyacetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) is viable. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency.

- Temperature : Reflux (~56°C for acetone) ensures sufficient energy for bond formation.

- Base/catalyst : K₂CO₃ improves nucleophilicity of the phenoxide ion, while acid catalysts drive esterification equilibria .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR confirm ester and cyano group placement. Key signals include:

- Ester methyl at ~3.7 ppm (singlet).

- Aromatic protons (6.8–7.5 ppm) and cyano carbon at ~115 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., C₁₀H₉NO₃⁺ = 192.0662).

FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2230 cm⁻¹ (C≡N) .

Q. What functional groups in this compound dictate its reactivity?

- Key Groups :

- Cyano (–C≡N) : Electron-withdrawing nature increases electrophilicity, favoring nucleophilic aromatic substitution (e.g., with amines) .

- Ester (–COOCH₃) : Susceptible to hydrolysis (acid/base) or aminolysis.

- Ether (–O–) : Stabilizes aromatic ring resonance, directing electrophilic substitution to meta/para positions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to targets like Keap1–Nrf2 (a redox regulation pathway). The cyano group may form hydrogen bonds with Arg415, while the ester interacts via hydrophobic contacts .

QSAR Models : Correlate logP (calculated ~1.8) with membrane permeability and bioactivity. Polar surface area (<90 Ų) predicts blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : If anti-inflammatory activity varies across studies:

Assay Standardization : Use consistent cell lines (e.g., RAW264.7 macrophages) and LPS-induced TNF-α suppression as a benchmark.

Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to identify variable metabolite profiles .

Structural Analog Comparison : Compare with Ethyl 2-(3-cyanophenoxy)acetate; methyl esters often exhibit higher metabolic stability than ethyl analogs .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s enzyme inhibition kinetics?

- Experimental Design :

Synthesis of Derivatives : Replace the 3-cyano group with Cl or F via Pd-catalyzed cross-coupling.

Enzyme Assays : Measure IC₅₀ against COX-2 or LOX. Chloro derivatives typically show 10–100x higher affinity due to enhanced hydrophobic binding .

Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

Q. What role does this compound play in photophysical applications, and how is this evaluated?

- Approach :

UV-Vis Spectroscopy : Assess λ_max shifts in varying solvents (e.g., bathochromic shifts in DMSO indicate π→π* transitions).

Fluorescence Quenching : Titrate with biomolecules (e.g., BSA) to calculate Stern-Volmer constants (K_SV) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.